molecular formula C10H19NO2S B6235014 tert-butyl (2R)-2-(sulfanylmethyl)pyrrolidine-1-carboxylate CAS No. 2348344-49-8

tert-butyl (2R)-2-(sulfanylmethyl)pyrrolidine-1-carboxylate

Cat. No.: B6235014
CAS No.: 2348344-49-8
M. Wt: 217.3
InChI Key:
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Description

tert-Butyl (2R)-2-(sulfanylmethyl)pyrrolidine-1-carboxylate: is a chemical compound that features a tert-butyl ester group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R)-2-(sulfanylmethyl)pyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with tert-butyl chloroformate in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2R)-2-(sulfanylmethyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or alcohols in the presence of a catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (2R)-2-(sulfanylmethyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions. The presence of the sulfanylmethyl group can mimic certain biological functionalities, making it useful in the design of enzyme inhibitors.

Medicine

In medicinal chemistry, this compound may serve as a precursor for the development of pharmaceutical agents. Its structural features can be exploited to design molecules with specific biological activities.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2-(sulfanylmethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The sulfanylmethyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The tert-butyl ester group can also influence the compound’s solubility and stability, affecting its overall bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2R)-2-(hydroxymethyl)pyrrolidine-1-carboxylate
  • tert-Butyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate
  • tert-Butyl (2R)-2-(methoxymethyl)pyrrolidine-1-carboxylate

Uniqueness

tert-Butyl (2R)-2-(sulfanylmethyl)pyrrolidine-1-carboxylate is unique due to the presence of the sulfanylmethyl group, which imparts distinct chemical and biological properties. This group can participate in redox reactions and form covalent bonds with biological targets, making it a valuable tool in both chemical synthesis and biological research.

Properties

CAS No.

2348344-49-8

Molecular Formula

C10H19NO2S

Molecular Weight

217.3

Purity

95

Origin of Product

United States

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